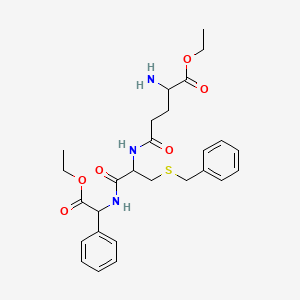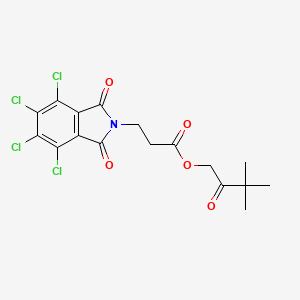
4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that contains bromine, chlorine, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the bromination and chlorination of a benzoxazole precursor. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction may be carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar reagents but optimized for efficiency and yield. The process may include steps for purification and isolation of the final product to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where one or more of the halogen atoms (bromine or chlorine) are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different derivatives.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, expanding the compound’s utility in synthesis.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dibromo-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom but shares similar bromination.
5-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the bromine atoms but includes the chlorine atom.
1,3-Benzoxazol-2(3H)-one: The parent compound without halogen substitutions.
Uniqueness
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms can provide distinct properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H2Br2ClNO2 |
|---|---|
Molekulargewicht |
327.36 g/mol |
IUPAC-Name |
4,6-dibromo-5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H2Br2ClNO2/c8-2-1-3-6(4(9)5(2)10)11-7(12)13-3/h1H,(H,11,12) |
InChI-Schlüssel |
FZPCDZFSIXHGFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)NC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)

